1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol can be synthesized through various methods. One common approach involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Another method involves the Gould–Jacobs reaction, which includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . This reaction is particularly useful for synthesizing pyrido[2,3-d]pyrimidin-5-ones but can be adapted for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrido[2,3-d]pyrimidin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various pyrido[2,3-d]pyrimidin-4-one derivatives, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in its oxidation state and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with variations in its substitution pattern and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound features a different fused ring system and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific biological activities and the ease with which it can be synthesized using environmentally friendly methods .
Properties
CAS No. |
205926-59-6 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,4-dihydropyrido[2,3-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4,7,11H,(H,8,9,10) |
InChI Key |
DYGFZYIDNISMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=NC2O)N=C1 |
Origin of Product |
United States |
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